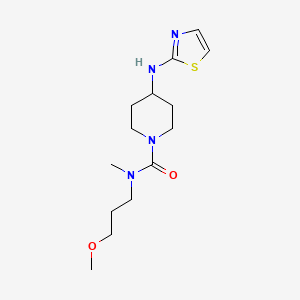![molecular formula C10H10ClN5 B6624681 N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine](/img/structure/B6624681.png)
N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine is a chemical compound that has gained attention in scientific research due to its potential for use in medicinal chemistry. It belongs to the class of pyrimidine-based compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine is not fully understood. However, it has been shown to inhibit the activity of certain protein kinases, including JAK2, FLT3, and c-Kit. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine has been shown to have biochemical and physiological effects on cancer cells. It inhibits the activity of certain protein kinases, which leads to the suppression of cell proliferation and induction of apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine is its potential as an inhibitor of protein kinases, which are involved in various cellular processes. This makes it a promising candidate for the development of new anticancer drugs. However, limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for the study of N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for various types of cancer. Additionally, the study of its mechanism of action and its effects on normal cells could provide valuable insights for the development of new drugs with fewer side effects. Finally, the investigation of its potential as an inhibitor of other protein kinases could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine can be synthesized using various methods. One of the commonly used methods is the reaction between 5-chloropyrimidine-4-carboxylic acid and 6-aminopyridine-3-carbaldehyde in the presence of a catalyst. Another method involves the reaction between 5-chloropyrimidine-4-carbaldehyde and 6-aminopyridine-3-amine in the presence of a reducing agent. Both methods result in the formation of N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine as a white solid.
Applications De Recherche Scientifique
N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine has been studied for its potential use in medicinal chemistry. It has been shown to have activity against certain types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential as an inhibitor of protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5/c11-8-5-13-6-16-10(8)15-4-7-1-2-9(12)14-3-7/h1-3,5-6H,4H2,(H2,12,14)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWGQCPAHIEVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC2=NC=NC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,4R)-1-[2-(2-ethylphenyl)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624599.png)
![7-(5-Fluoro-2-methylphenoxy)-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6624614.png)
![2-bromo-N-[2-(2-methylpropoxy)ethyl]furan-3-carboxamide](/img/structure/B6624616.png)
![3-bromo-N-[(3-methyltriazol-4-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B6624622.png)
![N,N-diethyl-3-[(5-methyl-1,3-thiazol-2-yl)methylamino]benzenesulfonamide](/img/structure/B6624629.png)
![N-[1-(3-methoxyphenyl)-2-methylpropan-2-yl]-1-propan-2-ylpyrazole-4-carboxamide](/img/structure/B6624639.png)

![2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol](/img/structure/B6624656.png)
![4-[[(5-Chloropyrimidin-4-yl)-cyclopropylamino]methyl]-2-methoxyphenol](/img/structure/B6624658.png)
![(6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B6624668.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B6624675.png)
![5-[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]-1H-pyrazol-3-amine](/img/structure/B6624679.png)
![2,5-dimethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]furan-3-sulfonamide](/img/structure/B6624685.png)
![1-(3-methylphenyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide](/img/structure/B6624690.png)